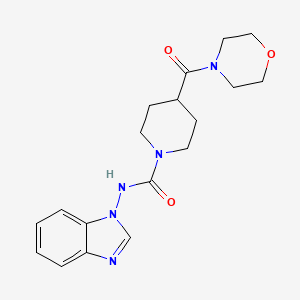
N-(3,4-dimethoxyphenyl)quinoxaline-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dimethoxyphenyl)quinoxaline-2-carboxamide, also known as DMQX, is a potent and selective antagonist of the ionotropic glutamate receptor, specifically the AMPA subtype. DMQX has been widely used in scientific research to study the role of AMPA receptors in various physiological and pathological processes.
Wirkmechanismus
N-(3,4-dimethoxyphenyl)quinoxaline-2-carboxamide acts as a competitive antagonist of the AMPA receptor by binding to the receptor site and preventing the activation of the receptor by glutamate. This results in the inhibition of the excitatory neurotransmission mediated by the AMPA receptor.
Biochemical and Physiological Effects:
N-(3,4-dimethoxyphenyl)quinoxaline-2-carboxamide has been shown to have a number of biochemical and physiological effects. For example, N-(3,4-dimethoxyphenyl)quinoxaline-2-carboxamide has been shown to reduce the amplitude of excitatory postsynaptic currents (EPSCs) mediated by the AMPA receptor. N-(3,4-dimethoxyphenyl)quinoxaline-2-carboxamide has also been shown to inhibit the induction of long-term potentiation (LTP) in the hippocampus, a process that is believed to be involved in learning and memory.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3,4-dimethoxyphenyl)quinoxaline-2-carboxamide has several advantages for lab experiments. First, it is a potent and selective antagonist of the AMPA receptor, which allows for specific manipulation of the receptor. Second, N-(3,4-dimethoxyphenyl)quinoxaline-2-carboxamide has a relatively long half-life, which allows for sustained inhibition of the receptor. However, one limitation of N-(3,4-dimethoxyphenyl)quinoxaline-2-carboxamide is that it can also inhibit kainate receptors, which can complicate the interpretation of the results.
Zukünftige Richtungen
There are several future directions for the use of N-(3,4-dimethoxyphenyl)quinoxaline-2-carboxamide in scientific research. One direction is to investigate the role of AMPA receptors in other neurological disorders such as Parkinson's disease and Huntington's disease. Another direction is to explore the therapeutic potential of N-(3,4-dimethoxyphenyl)quinoxaline-2-carboxamide in the treatment of neurological disorders. Finally, further research is needed to fully understand the mechanisms of action of N-(3,4-dimethoxyphenyl)quinoxaline-2-carboxamide and to develop more selective antagonists of the AMPA receptor.
Synthesemethoden
N-(3,4-dimethoxyphenyl)quinoxaline-2-carboxamide can be synthesized using a multistep process starting from 3,4-dimethoxyaniline and 1,2-diaminobenzene. The first step involves the reaction of 3,4-dimethoxyaniline with ethyl glyoxalate to form 3,4-dimethoxyphenylpyruvic acid ethyl ester. This intermediate is then reacted with thionyl chloride to form the corresponding acid chloride, which is then reacted with 1,2-diaminobenzene to form N-(3,4-dimethoxyphenyl)quinoxaline-2-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-(3,4-dimethoxyphenyl)quinoxaline-2-carboxamide has been extensively used in scientific research to study the role of AMPA receptors in various physiological and pathological processes. For example, N-(3,4-dimethoxyphenyl)quinoxaline-2-carboxamide has been used to investigate the role of AMPA receptors in synaptic plasticity, learning, and memory. N-(3,4-dimethoxyphenyl)quinoxaline-2-carboxamide has also been used to study the involvement of AMPA receptors in various neurological disorders such as epilepsy, stroke, and Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-(3,4-dimethoxyphenyl)quinoxaline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-22-15-8-7-11(9-16(15)23-2)19-17(21)14-10-18-12-5-3-4-6-13(12)20-14/h3-10H,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBITXYNGVNKWTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=NC3=CC=CC=C3N=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxyphenyl)quinoxaline-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(cyclohexen-1-yl)ethyl]-4-phenylpiperazine-1-carboxamide](/img/structure/B7517846.png)

![N-[2-(dimethylamino)-2-phenylethyl]-4-(2-fluorophenyl)piperazine-1-carboxamide](/img/structure/B7517859.png)
![4-(3-chlorophenyl)-N-[3-(dimethylamino)propyl]piperazine-1-carboxamide](/img/structure/B7517863.png)

![3-(Benzimidazol-1-yl)-1-methyl-1-[(3-methylthiophen-2-yl)methyl]urea](/img/structure/B7517880.png)


![2-[4-fluoro-2,6-bis(hydroxymethyl)phenoxy]-N-(3-fluorophenyl)acetamide](/img/structure/B7517899.png)
![4-(acetamidomethyl)-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B7517911.png)
![[4-(4-Fluorophenoxy)phenyl]-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7517920.png)


![1-Ethyl-3-[(3-fluoro-4-methylphenyl)methyl]-1-(thiophen-2-ylmethyl)urea](/img/structure/B7517952.png)